molecular formula C18H36N2O2 B12808390 Hexadecanamide, N-(2-amino-2-oxoethyl)- CAS No. 133848-35-8

Hexadecanamide, N-(2-amino-2-oxoethyl)-

Cat. No.: B12808390
CAS No.: 133848-35-8
M. Wt: 312.5 g/mol
InChI Key: ONYIYPVBLNPMLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanamide, N-(2-amino-2-oxoethyl)-, can be synthesized through a multi-step process involving the reaction of hexadecanoyl chloride with glycine ethyl ester hydrochloride, followed by hydrolysis. The reaction typically involves the following steps:

    Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.

    Amidation Reaction: Hexadecanoyl chloride is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to form N-(2-amino-2-oxoethyl)hexadecanamide.

    Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of Hexadecanamide, N-(2-amino-2-oxoethyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-(2-amino-2-oxoethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Hexadecanamide, N-(2-amino-2-oxoethyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-(2-amino-2-oxoethyl)-, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanamide: The parent compound, lacking the 2-amino-2-oxoethyl group.

    N-(2-amino-2-oxoethyl)propanamide: A similar compound with a shorter alkyl chain.

    N-(2-amino-2-oxoethyl)octadecanamide: A similar compound with a longer alkyl chain.

Uniqueness

Hexadecanamide, N-(2-amino-2-oxoethyl)-, is unique due to the presence of the 2-amino-2-oxoethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

133848-35-8

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)hexadecanamide

InChI

InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ONYIYPVBLNPMLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N

Origin of Product

United States

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